molecular formula C10H19N3 B13541618 4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine

4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine

Cat. No.: B13541618
M. Wt: 181.28 g/mol
InChI Key: MPIMKRIAWVXJIP-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-pentylpyrazole
  • 2-Methyl-1-pentylpyrazole
  • 3-Methyl-1-pentylpyrazole

Uniqueness

4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpentyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-methyl-1-(2-methylpentyl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-4-5-8(2)6-13-7-9(3)10(11)12-13/h7-8H,4-6H2,1-3H3,(H2,11,12)

InChI Key

MPIMKRIAWVXJIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CN1C=C(C(=N1)N)C

Origin of Product

United States

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